molecular formula C7H6BrF B140689 4-Fluorobenzyl bromide CAS No. 459-46-1

4-Fluorobenzyl bromide

Cat. No.: B140689
CAS No.: 459-46-1
M. Wt: 189.02 g/mol
InChI Key: NVNPLEPBDPJYRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl bromide can be synthesized through the bromination of 4-fluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-fluorobenzyl bromide primarily involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property makes it useful in the synthesis of various compounds, including pharmaceuticals and agrochemicals . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Properties

IUPAC Name

1-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPLEPBDPJYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060032
Record name 4-Fluorobenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-46-1
Record name 4-Fluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(bromomethyl)-4-fluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Fluorobenzyl bromide
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Record name α-bromo-p-fluorotoluene
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Record name 4-FLUOROBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

A 300-ml flask was charged with 16.6 g of 4-fluorotoluene, 30.0 g of NBS, 0.5 g of benzoyl peroxide and 150 ml of carbon tetrachloride, and the mixture was refluxed for 2.0 hours. The reaction mixture was cooled to room temperature, and the formed precipitate was removed by filtration and the residual CCl4 solution was washed with dilute alkali and then with water, dried over Na2SO4, and evaporated under reduced pressure to give 28.8 g of crude 4-fluorobenzyl bromide.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1ccc(CN2CCC(c3cn(Cc4ccc(F)cc4)c4ccccc34)CC2)o1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The procedure described in Example 1 was performed using 0.2 g (1 mmol) of 3-piperidin-4-yl-1H-indole and 0.19 g (1.1 mmol) of 5-bromomethyl-furan-2-carboxylic acid ethyl ester. 0.08 g (0.22 mmol) of the crude, obtained as in step D, were then alkylated with 0.04 mL (0.33 mmol) of 4-fluorobenzyl bromide affording 0.031 g (32% yield) of 5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluorobenzyl bromide
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4-Fluorobenzyl bromide
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4-Fluorobenzyl bromide
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Customer
Q & A

Q1: What is the role of 4-Fluorobenzyl bromide in synthesizing dendrimers?

A: this compound acts as a surface modifier in synthesizing novel poly(aryl ether) dendritic structures with calix[4]arenes as the core. [] These dendrimers are constructed using a convergent approach, with this compound attached to the periphery via ether linkages on the lower rim of the calix[4]arene unit. [] This modification influences the thermal properties of the resulting dendritic structures. []

Q2: How does this compound react with sulfamic esters?

A: The reaction of this compound with sulfamic esters (R-O-SO2-NH2) under liquid-liquid phase transfer conditions leads to diverse products depending on the R group. [] While N-dialkylated sulfamic esters are formed in some instances, others yield corresponding ethers through O-SO2 bond cleavage. [] This reaction highlights the versatility of this compound in organic synthesis.

Q3: Are there improved synthesis methods for 3-Cyano-4-fluorobenzyl bromide, a compound structurally similar to this compound?

A: Yes, recent research focuses on developing an improved synthesis route for 3-Cyano-4-fluorobenzyl bromide. [, ] This compound, structurally similar to this compound, is a crucial building block in various chemical syntheses. [] The improved synthesis aims to enhance yield and purity while optimizing reaction conditions for industrial scalability. []

Q4: What analytical techniques are used to characterize compounds derived from this compound?

A: Various spectroscopic techniques are employed to characterize compounds derived from this compound. [, , ] These include:

  • NMR Spectroscopy (1H NMR, 19F NMR): Provides structural information and purity assessment. [, ]
  • X-ray Diffraction: Confirms the structure of specific derivatives. []
  • X-ray Photoelectron Spectroscopy (XPS): Quantifies surface coverage and identifies chemical states of surface atoms after functionalization. []

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